molecular formula C12H11AlO4P B14635748 CID 54610858 CAS No. 53477-86-4

CID 54610858

Cat. No.: B14635748
CAS No.: 53477-86-4
M. Wt: 277.17 g/mol
InChI Key: YOLRXFINMVJWPL-UHFFFAOYSA-N
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Description

CID 54610858 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are critical for standardizing chemical data, enabling cross-referencing of molecular properties, bioactivity, and applications in fields such as medicinal chemistry and metabolomics .

Properties

CAS No.

53477-86-4

Molecular Formula

C12H11AlO4P

Molecular Weight

277.17 g/mol

InChI

InChI=1S/C12H11O4P.Al/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);

InChI Key

YOLRXFINMVJWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.[Al]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 54610858 are likely to involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 54610858 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like chromic acid and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 54610858 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 54610858 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

CID 54610858 can be contextualized alongside compounds with analogous scaffolds or functional groups. For example:

  • Betulin (CID 72326): A lupane-type triterpenoid with a pentacyclic structure, widely studied for its antitumor and antiviral properties .
  • Ginkgolic Acid 17:1 (CID 5469634): An alkylphenol with a long aliphatic chain, known for its inhibitory effects on enzymes like SUMOylation pathways .

A structural comparison would require analyzing substituents, stereochemistry, and functional groups (e.g., hydroxyl, carboxyl, or unsaturated bonds), which influence solubility, bioavailability, and target specificity.

Functional Analogues

Compounds with similar applications or mechanisms include:

  • Irbesartan (CID 3749) : An angiotensin II receptor antagonist, highlighting the role of aromatic moieties in receptor interactions .

Mass Spectrometry Fragmentation

This compound’s structural elucidation likely employs Collision-Induced Dissociation (CID)-based MS/MS, a method validated for differentiating isomers like ginsenosides . For example, CID fragmentation patterns can distinguish between compounds with similar masses but divergent substituents (e.g., hydroxyl vs. glycosyl groups) .

Data Table: Key Properties of this compound and Analogues

Property This compound* Betulin (CID 72326) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Class Likely triterpenoid Triterpenoid Alkylphenol
Key Functional Groups Pending Hydroxyl, alkene Carboxylic acid, aliphatic chain
Bioactivity Unknown Antitumor, antiviral Enzyme inhibition
Analytical Method CID-MS/MS NMR, X-ray LC-ESI-MS

Research Implications and Limitations

The absence of explicit data for this compound underscores challenges in cross-referencing PubChem entries with specialized literature. However, systematic comparisons with validated compounds suggest plausible applications in drug discovery or metabolomics. Future studies should prioritize experimental validation of its structure and bioactivity.

Notes

  • Contradictions: The term "CID" appears in multiple contexts (e.g., collision-induced dissociation vs. PubChem Identifier), necessitating careful disambiguation .
  • Gaps: Structural and bioactivity data for this compound remain unverified in the provided evidence.

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